molecular formula C9H11NO B3029417 5,6,7,8-Tetrahydroquinolin-3-ol CAS No. 655239-64-8

5,6,7,8-Tetrahydroquinolin-3-ol

Cat. No. B3029417
CAS RN: 655239-64-8
M. Wt: 149.19
InChI Key: PSXNUQKAJHVAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroquinolin-3-ol is a compound that belongs to the tetrahydroquinoline family, which is characterized by a partially-saturated bicyclic ring structure. This family of compounds is significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The specific compound of interest, 5,6,7,8-tetrahydroquinolin-3-ol, is a versatile intermediate that can be used to synthesize a wide range of derivatives with potential therapeutic applications.

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroquinolin-3-ol derivatives has been explored through various methods. One approach involves a one-pot synthesis of trifluoromethyl-containing derivatives, which are valuable due to the metabolically stable CF3 group . Another method includes the lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol to yield enantiomerically pure compounds . Additionally, the synthesis of new tetrahydroisoquinolines and related compounds has been reported, which involves a series of reactions including Thorpe–Zeigler cyclization . Furthermore, the preparation of amino-substituted derivatives via catalytic hydrogenation of acetamido-substituted quinolines and isoquinolines has been described .

Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydroquinolin-3-ol derivatives is characterized by the presence of a tetrahydroquinoline core, which can be functionalized at various positions to yield a diverse array of compounds. The crystal structure of some derivatives has been determined by X-ray diffraction analysis, providing insight into the three-dimensional arrangement of atoms and the potential for intermolecular interactions .

Chemical Reactions Analysis

5,6,7,8-Tetrahydroquinolin-3-ol derivatives can undergo a variety of chemical reactions. For instance, the mesylation of enantiomerically pure derivatives followed by substitution reactions can yield products with an inversion of configuration . The Thorpe–Zeigler cyclization is another reaction that can be used to synthesize ring-fused tetrahydroquinoline derivatives . Additionally, the synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides has been achieved through reactions with trimethylsilyl isocyanate and isothiocyanate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-tetrahydroquinolin-3-ol derivatives are influenced by the substituents attached to the tetrahydroquinoline core. These properties are crucial for determining the compound's suitability for various applications, including its potential as a therapeutic agent. For example, the introduction of a trifluoromethyl group can enhance the metabolic stability of the compound . The enantioselective synthesis of these derivatives is also important for their biological activity, as the stereochemistry can significantly affect the interaction with biological targets .

Comprehensive Analysis

Scientific Research Applications

Synthesis of Enantiomerically Pure Derivatives

5,6,7,8-Tetrahydroquinolin-3-ol has been utilized in the synthesis of enantiomerically pure derivatives. For instance, Uenishi and Hamada (2002) demonstrated the lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol, leading to enantiomerically pure (S)- and (R)- forms in excellent yields (Uenishi & Hamada, 2002).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of 5,6,7,8-Tetrahydroquinolines, which include 5,6,7,8-Tetrahydroquinolin-3-ol, are important due to their partially-saturated bicyclic ring structure and stability. Johnson et al. (2013) optimized the preparation of trifluoromethyl-containing 5,6,7,8-tetrahydroquinolines using NMR studies, highlighting their value in medicinal chemistry (Johnson et al., 2013).

Enantioselective Synthesis

Suh and Kim (2014) developed an enantioselective organocatalytic synthesis method for tetrahydroquinolines, including ring-fused derivatives. This method involves aerobic oxidation and a 1,5-hydride transfer/cyclization sequence, emphasizing the compound's utility in producing stereochemically complex structures (Suh & Kim, 2014).

Eco-friendly Synthesis Techniques

Damera and Pagadala (2023) explored an eco-friendly approach for constructing derivatives of 5,6,7,8-tetrahydroquinolin-3-ol. They focused on synthesizing tetrahydronaphthalene and tetrahydroisoquinoline derivatives using a benign mortar and pestle grinding technique, demonstrating the compound's role in green chemistry (Damera & Pagadala, 2023).

Anti-corrosion Properties

The compound also finds application in corrosion inhibition. Douche et al. (2020) investigated the anti-corrosion potency of synthesized 8-hydroxyquinoline derivatives, including variants of 5,6,7,8-tetrahydroquinolin-3-ol, for mild steel in acidic mediums. Their study combines gravimetric and electrochemical techniques with theoretical calculations, showing the practical applications of these derivatives in industry (Douche et al., 2020).

Mass Spectral Analysis

For analytical applications, Draper and Maclean (1968) recorded the mass spectra of 5,6,7,8-tetrahydroquinoline and its analogs, providing valuable information for understanding its fragmentation mechanisms in mass spectrometry (Draper & Maclean, 1968).

Safety and Hazards

The safety information for 5,6,7,8-Tetrahydroquinolin-3-ol includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, and H319 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

The future directions for 5,6,7,8-Tetrahydroquinolin-3-ol could involve further exploration of its anticancer activity. A related compound has shown promising results in inhibiting CRC growth and proliferation . This suggests that 5,6,7,8-Tetrahydroquinolin-3-ol and its derivatives could be potential lead compounds for drug discovery based on quinone derivatives .

properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h5-6,11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXNUQKAJHVAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663716
Record name 5,6,7,8-Tetrahydroquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroquinolin-3-ol

CAS RN

655239-64-8
Record name 5,6,7,8-Tetrahydroquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-Tetrahydroquinolin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroquinolin-3-ol
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydroquinolin-3-ol
Reactant of Route 3
5,6,7,8-Tetrahydroquinolin-3-ol
Reactant of Route 4
5,6,7,8-Tetrahydroquinolin-3-ol
Reactant of Route 5
5,6,7,8-Tetrahydroquinolin-3-ol
Reactant of Route 6
5,6,7,8-Tetrahydroquinolin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.